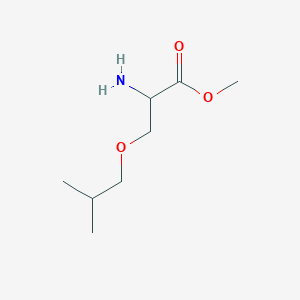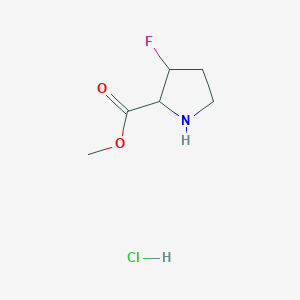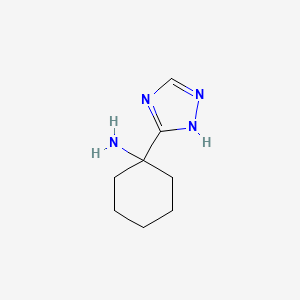
Ethyl-imino-oxo-(4-piperidyl)-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-imino-oxo-(4-piperidyl)-sulfane is a chemical compound with a unique structure that includes an ethyl group, an imino group, an oxo group, a piperidyl ring, and a sulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-imino-oxo-(4-piperidyl)-sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Sulfane Group: The sulfane group can be introduced via a thiolation reaction using sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-imino-oxo-(4-piperidyl)-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Thioethers: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl-imino-oxo-(4-piperidyl)-sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl-imino-oxo-(4-piperidyl)-sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl-imino-oxo-(4-piperidyl)-sulfane can be compared with other similar compounds, such as:
Ethyl-imino-oxo-(4-piperidyl)-sulfone: Similar structure but with a sulfone group instead of a sulfane group. This compound may have different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. This compound may have different physical and chemical properties.
Ethyl-imino-oxo-(4-piperidyl)-thioether: Similar structure but with a thioether group instead of a sulfane group. This compound may have different reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H16N2OS |
|---|---|
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
ethyl-imino-oxo-piperidin-4-yl-λ6-sulfane |
InChI |
InChI=1S/C7H16N2OS/c1-2-11(8,10)7-3-5-9-6-4-7/h7-9H,2-6H2,1H3 |
Clave InChI |
FQQOMYCEWAHCAF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=N)(=O)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)





![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)



![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)


